molecular formula C15H15NO2 B6150884 N-[4-(hydroxymethyl)phenyl]-2-phenylacetamide CAS No. 607383-59-5

N-[4-(hydroxymethyl)phenyl]-2-phenylacetamide

Cat. No.: B6150884
CAS No.: 607383-59-5
M. Wt: 241.28 g/mol
InChI Key: ZZGQHDKSXPRTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Hydroxymethyl)phenyl]-2-phenylacetamide is a synthetic acetamide derivative characterized by a hydroxymethyl (-CH₂OH) group para to the acetamide nitrogen on one phenyl ring and a second phenyl group attached to the α-carbon of the acetamide moiety. Its molecular formula is C₁₅H₁₅NO₂, with a molecular weight of 241.29 g/mol.

Properties

CAS No.

607383-59-5

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-[4-(hydroxymethyl)phenyl]-2-phenylacetamide

InChI

InChI=1S/C15H15NO2/c17-11-13-6-8-14(9-7-13)16-15(18)10-12-4-2-1-3-5-12/h1-9,17H,10-11H2,(H,16,18)

InChI Key

ZZGQHDKSXPRTFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CO

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(hydroxymethyl)phenyl]-2-phenylacetamide typically involves the reaction of 4-(hydroxymethyl)aniline with phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-[4-(carboxymethyl)phenyl]-2-phenylacetamide

    Reduction: N-[4-(aminomethyl)phenyl]-2-phenylacetamide

    Substitution: Halogenated derivatives of the phenyl ring

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to N-[4-(hydroxymethyl)phenyl]-2-phenylacetamide exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study :
A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells using the MTT assay. Results showed an IC50_{50} value indicating effective cytotoxicity compared to standard chemotherapeutics like paclitaxel, suggesting its potential as a lead compound for further development in cancer therapy .

CompoundCell LineIC50_{50} (µM)
This compoundMCF-730.5
PaclitaxelMCF-715.0

2. Anti-inflammatory Properties
this compound has been investigated for its anti-inflammatory effects. In vivo studies have shown that it can reduce inflammatory markers in animal models, suggesting its utility in treating chronic inflammatory diseases.

Case Study :
In a controlled study involving induced inflammation in rats, administration of this compound resulted in a significant decrease in pro-inflammatory cytokines compared to the control group, highlighting its potential therapeutic role in inflammatory conditions .

Pharmacological Insights

3. Mechanism of Action
The compound's action is believed to be mediated through its interaction with specific molecular targets involved in cell signaling pathways. It may inhibit enzymes related to inflammation and cancer progression, leading to reduced cell proliferation and increased apoptosis.

Mechanism of Action

The mechanism of action of N-[4-(hydroxymethyl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The phenylacetamide moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Electron-Withdrawing Groups

  • N-(4-Nitrophenyl)-2-phenylacetamide Molecular Formula: C₁₄H₁₂N₂O₃ Molecular Weight: 256.26 g/mol Key Features: A nitro (-NO₂) group at the para position introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring. This compound has been studied in alkylation reactions, showing lower reactivity compared to analogs with electron-donating substituents due to reduced nucleophilicity .

Electron-Donating Groups

  • Paracetamol (N-(4-Hydroxyphenyl)acetamide) Molecular Formula: C₈H₉NO₂ Molecular Weight: 151.16 g/mol Key Features: The hydroxyl (-OH) group enhances solubility in polar solvents. Paracetamol is a widely used analgesic, demonstrating the pharmacological relevance of hydroxyl-substituted acetamides. However, its simpler structure lacks the hydroxymethyl group’s versatility for covalent modifications .

Hydroxymethyl Derivatives

  • N-{4-[5-(Hydroxymethyl)-1H-imidazol-2-yl]butyl}-2-phenylacetamide Molecular Formula: C₁₆H₂₁N₃O₂ Molecular Weight: 287.36 g/mol Key Features: The hydroxymethyl group is part of an imidazole ring system, enabling hydrogen bonding.

Modifications to the Acetamide Backbone

Heterocyclic Additions

  • N-[4-(4-Ethyl-1-piperazinyl)phenyl]-2-phenylacetamide
    • Molecular Formula : C₂₀H₂₅N₃O
    • Molecular Weight : 335.44 g/mol
    • Key Features : A piperazine ring introduces basicity and conformational flexibility. Such derivatives are often explored in drug discovery for their ability to interact with biological targets like G-protein-coupled receptors .

Stereochemical Complexity

  • (R)-N-(4-Nitrophenethyl)-2-hydroxy-2-phenylacetamide
    • Molecular Formula : C₁₆H₁₆N₂O₄
    • Molecular Weight : 300.31 g/mol
    • Key Features : A chiral hydroxy group on the acetamide carbon adds stereochemical complexity, which can influence binding affinity in enantioselective biological interactions .

Biological Activity

N-[4-(hydroxymethyl)phenyl]-2-phenylacetamide, a derivative of phenylacetamide, has garnered attention due to its potential biological activities. This article provides an in-depth examination of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxymethyl group on the para position of the phenyl ring, which may influence its biological activity. The compound can be represented as follows:

C16H17NO2\text{C}_{16}\text{H}_{17}\text{N}\text{O}_{2}

The biological activity of this compound is attributed to several mechanisms:

  • Protease Inhibition : Similar compounds have been studied for their ability to inhibit proteases, which are crucial in various biological processes including apoptosis and cell signaling. For instance, substituted phenylacetamides have shown effectiveness as protease inhibitors in previous studies .
  • Antioxidant Properties : The presence of hydroxymethyl groups in related compounds has been linked to enhanced antioxidant activity, which may contribute to their protective effects against oxidative stress .

Anticancer Activity

Recent research has indicated that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, revealing:

  • Cell Viability Assays : The compound was tested against multiple cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), using the MTT assay. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics .
Cell LineIC50 (µM)Reference
MCF-725
HeLa30

Apoptosis Induction

The compound was also assessed for its ability to induce apoptosis in cancer cells. The activation of caspase pathways was measured, indicating that treatment with this compound led to increased levels of caspase-3, a key marker of apoptosis.

TreatmentCaspase-3 Level (pg/mL)
Untreated Control200
N-[4-(hydroxymethyl)...]543

This suggests that the compound may trigger apoptotic pathways effectively, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

  • Synthesis and Evaluation : A comprehensive study focused on synthesizing derivatives of this compound and evaluating their biological activities. The findings highlighted the importance of structural modifications in enhancing the anticancer efficacy and selectivity towards specific cancer cell types .
  • Comparative Analysis with Other Compounds : The biological activity of this compound was compared with other phenylacetamide derivatives. It demonstrated superior activity against certain cancer cell lines when compared to similar structures lacking the hydroxymethyl substituent .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester undergoes palladium-catalyzed coupling with aryl/heteroaryl halides or triflates. A representative protocol involves:

Reaction Component Conditions/Details
CatalystPd(OAc)₂ (3 mol%) with SPhos ligand (6 mol%)
BaseK₃PO₄ (3 equiv) in THF/H₂O (9:1 v/v)
Temperature/Duration90°C for 24 h
Substrate ScopeAryl bromides, iodides, or triflates (e.g., 9-anthryl triflate)
Yield Range50–95% (dependent on steric hindrance from methanesulfonylmethyl group)

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the biaryl product. The methanesulfonylmethyl group slightly reduces reaction rates compared to unsubstituted analogs due to increased steric bulk .

Oxidation of Boronic Ester

Controlled oxidation with H₂O₂ under basic conditions converts the boronic ester to a phenol derivative:

Reagent Conditions
H₂O₂ (30% aq.)0°C → RT, 3 h
WorkupQuenching with Na₂S₂O₅ to remove excess peroxide
Yield60–75% (isolated)

Protodeboronation

Acidic hydrolysis (HCl/THF) removes the boronic ester group, yielding 4-(methanesulfonylmethyl)benzene:

Conditions Outcome
6 M HCl in THF (1:1)12 h, RT → 85% conversion
SelectivityNo side reactions observed due to stability of the sulfonyl group

Stability and Handling

The compound exhibits moderate air/moisture sensitivity:

Property Observation
SolubilitySoluble in THF, DCM, and toluene; poor

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(hydroxymethyl)phenyl]-2-phenylacetamide, and how can reaction efficiency be monitored?

  • Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing 2-chloro-N-phenylacetamide derivatives with sodium azide in a toluene/water solvent system (8:2 v/v) under controlled conditions (5–7 hours) yields intermediates like 2-azido-N-phenylacetamides, which can be further functionalized . Reaction progress is monitored via TLC using hexane:ethyl acetate (9:1) as the mobile phase. Post-reaction, purification involves solvent removal under reduced pressure, crystallization (ethanol), or ethyl acetate extraction . For hydroxymethyl group introduction, Pd-catalyzed cross-electrophile coupling or C–H alkylation (e.g., using 2-iodoanisoles) under nitrogen atmosphere ensures regioselectivity .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) confirm substituent positions, such as the hydroxymethyl (–CH₂OH) and phenylacetamide groups. Discrepancies in splitting patterns may arise from rotational isomers; variable-temperature NMR can resolve these .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 592.65 for ADC1750 derivatives) .
  • Chromatography : HPLC (≥98% purity criteria) and TLC (hexane:ethyl acetate) monitor reaction progress and purity .

Q. How should researchers handle safety and storage considerations for this compound?

  • Answer : Use PPE (gloves, protective eyewear) to avoid skin contact. Store in airtight containers at –20°C to prevent hydroxymethyl group oxidation. Waste must be segregated and disposed via certified hazardous waste services . For liquid derivatives, avoid prolonged exposure to light/moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers address conflicting spectral data during structural elucidation?

  • Answer : Contradictions in NMR signals (e.g., unexpected coupling constants) may arise from dynamic rotational isomerism. Strategies include:

  • Variable-Temperature NMR : Resolve overlapping peaks by analyzing temperature-dependent conformational changes .
  • Cross-Validation : Compare experimental spectra with computational predictions (DFT-based chemical shift calculations) .
  • Isotopic Labeling : Use deuterated analogs to simplify splitting patterns in crowded regions .

Q. What experimental designs are suitable for studying metabolic pathways involving this compound?

  • Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS/MS. Key metabolites may include oxidized hydroxymethyl groups or hydrolyzed acetamide bonds .
  • Stable Isotope Tracing : Introduce ¹³C or ¹⁵N labels at the hydroxymethyl or acetamide positions to track metabolic fate .
  • Enzyme Inhibition Assays : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .

Q. How can computational modeling optimize the compound’s stability in aqueous solutions?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Predict hydrolysis rates of the acetamide bond under varying pH (4.0–7.4). Hydroxymethyl group hydrogen bonding with water may accelerate degradation .
  • QSAR Models : Correlate substituent electronegativity (e.g., electron-withdrawing groups on phenyl rings) with shelf-life. Derivatives with para-substituted halogens show enhanced stability .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or oxidizing agents (H₂O₂) to identify degradation products via LC-HRMS .

Q. What strategies resolve low yields in large-scale synthesis?

  • Answer :

  • Catalyst Optimization : Use Pd(OAc)₂/Xantphos systems for cross-coupling reactions to reduce byproducts (e.g., diarylation) .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, while microwave-assisted synthesis reduces reaction time .
  • Workflow Automation : Continuous flow reactors minimize manual handling and improve reproducibility for azide intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.